While the specific scientific research applications of 2,6,7-Trimethylquinoline are limited compared to other quinoline derivatives, its potential has been explored in several areas:
2,6,7-Trimethylquinoline is a heterocyclic aromatic compound with the molecular formula C12H13N. It is a derivative of quinoline characterized by three methyl groups located at the 2, 6, and 7 positions of the quinoline ring. This unique substitution pattern influences its chemical properties and biological activities, making it a subject of interest in various fields of research.
Research indicates that 2,6,7-Trimethylquinoline exhibits potential biological activities:
The synthesis of 2,6,7-Trimethylquinoline typically involves:
2,6,7-Trimethylquinoline has several applications across different fields:
Studies focusing on the interactions of 2,6,7-Trimethylquinoline with biological targets have revealed insights into its mechanisms of action. For instance:
Several compounds share structural similarities with 2,6,7-Trimethylquinoline. A comparison highlights its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,7,8-Trimethylquinoline | Methyl groups at positions 2, 7, and 8 | Different substitution pattern affects reactivity |
8-Ethyl-2-methylquinoline | Ethyl group at position 8 | Alters solubility and biological activity |
6-Ethyl-2-methylquinoline | Ethyl group at position 6 | Influences interaction with biological targets |
2,6,7-Trimethylquinoline's unique methyl substitution pattern contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.
This comprehensive overview underscores the significance of 2,6,7-Trimethylquinoline in scientific research and industry due to its unique properties and potential applications.
Corrosive;Irritant